molecular formula C8H7N3O4 B14484052 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione CAS No. 66341-32-0

1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione

Cat. No.: B14484052
CAS No.: 66341-32-0
M. Wt: 209.16 g/mol
InChI Key: SJBWUHOJAOPIFK-UHFFFAOYSA-N
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Description

1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione is a heterocyclic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phthalic anhydrides can be reacted with hydroxylamine derivatives to form the desired isoindole structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control standards .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The hydroxyamino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(3-imino-1-isoindolinylideneamino)benzene
  • 2,6-bis(3-imino-1-isoindolinylideneamino)pyridine
  • 1-hydroxyimidazoles and imidazole 3-oxides

Uniqueness

1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione stands out due to its dual hydroxyamino groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .

Properties

CAS No.

66341-32-0

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

1-(hydroxyamino)-3-nitroso-2H-isoindole-4,7-diol

InChI

InChI=1S/C8H7N3O4/c12-3-1-2-4(13)6-5(3)7(10-14)9-8(6)11-15/h1-2,9-10,12-14H

InChI Key

SJBWUHOJAOPIFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NC(=C2C(=C1)O)N=O)NO)O

Origin of Product

United States

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